

# 11-Azidoundecanoic acid molecular weight and formula

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## Compound of Interest

Compound Name: 11-Azidoundecanoic acid

Cat. No.: B2363658

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## A Technical Overview of 11-Azidoundecanoic Acid

### Introduction

**11-Azidoundecanoic acid** is a bifunctional chemical compound frequently utilized in biochemical and pharmaceutical research. It features a long, 11-carbon aliphatic chain, which imparts hydrophobic characteristics. Crucially, it is terminated by two distinct functional groups: a carboxylic acid (-COOH) at one end and an azide (-N<sub>3</sub>) at the other. This dual functionality makes it an invaluable linker molecule in the field of bioconjugation and click chemistry.

The terminal carboxylic acid can readily react with primary amine groups to form stable amide bonds, a common strategy for linking to proteins and other biomolecules.<sup>[1][2]</sup> Simultaneously, the azide group is a key participant in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).<sup>[1]</sup> These reactions allow for the precise attachment of molecules containing alkyne groups, enabling the construction of complex molecular architectures for applications ranging from drug delivery to diagnostic imaging.

## Core Molecular Data

The fundamental quantitative properties of **11-Azidoundecanoic acid** are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

| Property          | Value        | Source                                     |
|-------------------|--------------|--|
| Molecular Formula | C11H21N3O2   | PubChem[3], BroadPharm[2], ChemicalBook[1] |
| Molecular Weight  | 227.30 g/mol | PubChem[3], BroadPharm[2], ChemicalBook[1] |
| CAS Number        | 118162-45-1  | BroadPharm[2], ChemicalBook[1]             |

## Experimental Protocols & Methodologies

A core application of **11-Azidoundecanoic acid** is its use as a linker in bioconjugation, typically involving a two-step process. The following represents a generalized experimental methodology. Specific concentrations, reaction times, and purification methods must be optimized for the particular substrates being used.

### Step 1: Amide Bond Formation (Conjugation to an Amine-Containing Molecule)

- **Activation of Carboxylic Acid:** The terminal carboxylic acid of **11-Azidoundecanoic acid** is first activated to facilitate reaction with a primary amine. This is commonly achieved using carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.
- **Reaction with Amine:** The activated **11-Azidoundecanoic acid** is then introduced to the amine-containing molecule (e.g., a protein, peptide, or amino-modified surface) in a suitable buffer (typically a phosphate or borate buffer at a pH of 7.2-8.5).
- **Quenching and Purification:** The reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). The resulting azide-functionalized conjugate is then purified from excess reagents and byproducts using techniques appropriate for the molecule's size and properties, such as dialysis, size-exclusion chromatography, or dialysis.

### Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

- **Reaction Setup:** The purified azide-functionalized molecule is mixed with a molecule containing a terminal alkyne group.

- **Catalysis (for CuAAC):** For the copper-catalyzed reaction, a copper(I) source is added. This is often generated in situ by the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as TBTA, is typically included to stabilize the copper(I) oxidation state and improve reaction efficiency.
- **Reaction (for SPAAC):** For the strain-promoted reaction, the azide-functionalized molecule is simply mixed with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).<sup>[1]</sup> No catalyst is required for this reaction.
- **Final Purification:** The final bioconjugate is purified using appropriate chromatographic or filtration techniques to remove any remaining reactants and, in the case of CuAAC, the copper catalyst.

## Visualizations

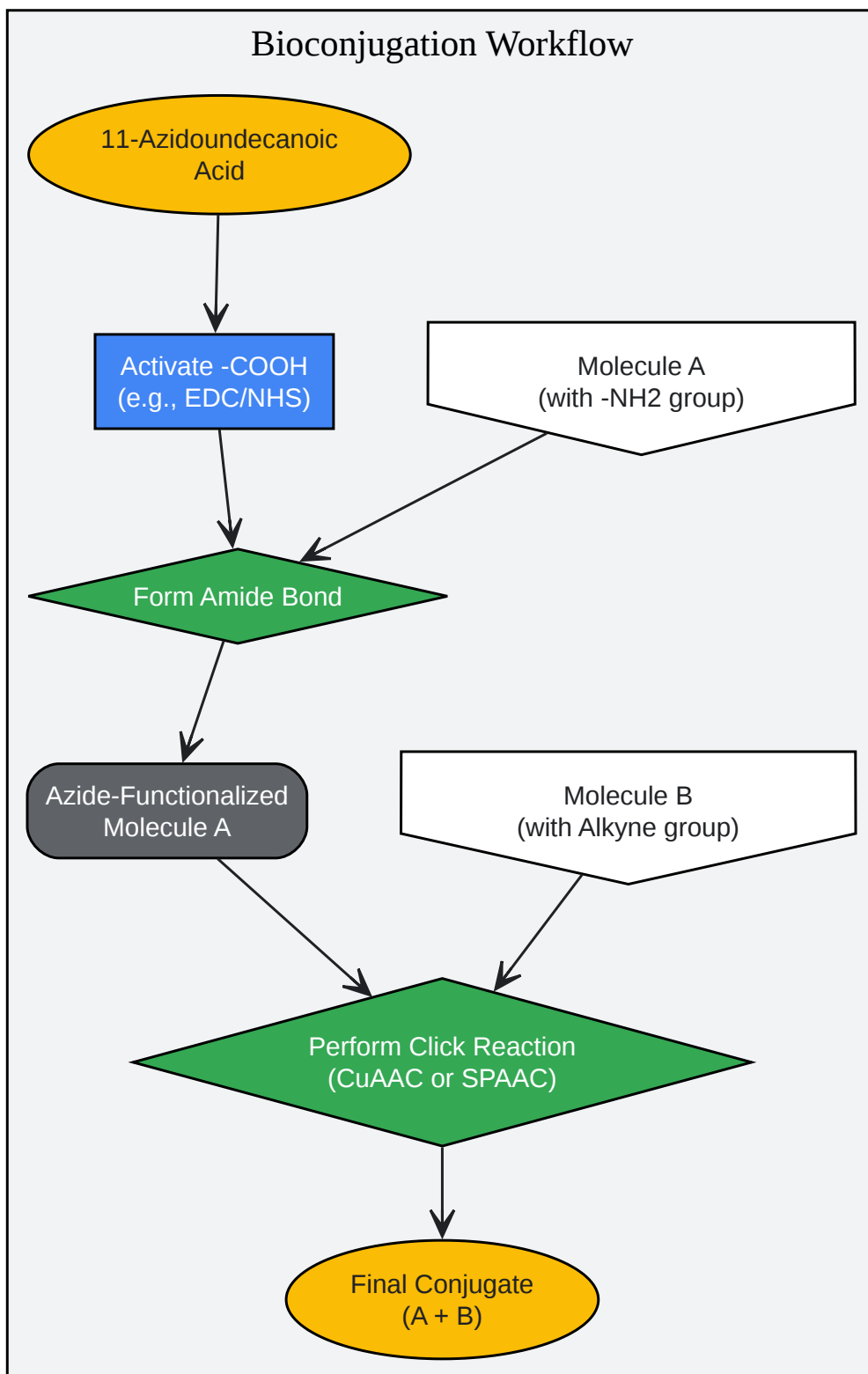
The logical relationships and experimental workflows involving **11-Azidoundecanoic acid** can be represented through structured diagrams.

## Structural Components of 11-Azidoundecanoic Acid

Azide Group  
(-N<sub>3</sub>)

C11 Alkyl Chain  
(Hydrophobic Spacer)

Carboxylic Acid  
(-COOH)



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## References

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